cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
Description
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid (CAS: 51591-75-4) is a heterocyclic compound featuring an imidazolidine core substituted with two benzyl groups at the 1- and 3-positions, a ketone group at position 2, and dicarboxylic acid moieties at positions 4 and 3. Its molecular formula is C₁₉H₁₈N₂O₅, with a molecular weight of 354.36 g/mol . This compound is primarily utilized as an intermediate in synthesizing optically active pharmaceuticals, such as lactones and enzyme inhibitors, due to its rigid bicyclic structure and chirality .
Key properties include:
Properties
IUPAC Name |
1,3-dibenzyl-2-oxoimidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUYEGPZROXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284225-61-1 | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1284225-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Reaction Mechanism
The most well-documented synthesis begins with the formation of sym-dibenzylurea (N,N'-dibenzylurea) through benzylamine-urea condensation, followed by ring-closure with cis-2,3-dihalosuccinic acid. The reaction proceeds through nucleophilic attack of urea nitrogen atoms on the electrophilic carbons of dihalosuccinic acid, facilitated by polar aprotic solvents.
Key reaction parameters:
Critical Process Parameters
The patent CN102219742B specifies these optimized conditions:
The use of α,ω-dibromoalkanes in similar dicarboxylation reactions demonstrates the critical role of leaving group reactivity, though direct comparison data remains limited.
Alternative Synthetic Strategies
Enzymatic Route Considerations
Urease-mediated urea derivatization, successful in synthesizing boceprevir intermediates, presents theoretical feasibility. However, the steric demands of benzyl groups and dicarboxylic acid functionality likely preclude efficient enzymatic catalysis without substantial protein engineering.
Purification and Isolation Techniques
Crystallization Optimization
The patent method employs a unique acid-base cycling process:
- Initial acid precipitation removes unreacted dihalosuccinic acid
- Alkaline dissolution (pH 10-12) separates organic impurities
- Final acidification (pH 2-3) yields high-purity crystals
Comparative solubility data in different solvents:
| Solvent System | Solubility (g/100mL) | Purity After Crystallization |
|---|---|---|
| Ethanol/water (3:1) | 12.4 | 99.5% |
| Acetone | 8.7 | 98.2% |
| Ethyl acetate | 5.1 | 97.8% |
Chromatographic Challenges
Normal-phase silica chromatography proves ineffective due to the compound's high polarity (logP = -1.2 estimated). Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase demonstrate better resolution but require >45% organic modifier for elution.
Analytical Characterization
Spectroscopic Fingerprints
Key diagnostic signals:
Chiral Purity Assessment
Despite the cis-configuration requirement, no enantiomeric separation is needed due to the compound's non-chiral nature. X-ray crystallography confirms the planar imidazoline ring and cis-dicarboxylic acid orientation.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Percentage of Total Cost |
|---|---|---|
| sym-Dibenzylurea | 420 | 58% |
| cis-2,3-dibromosuccinic acid | 680 | 32% |
| Acetic acid | 2.5 | <1% |
Waste Stream Management
The process generates 6.2 kg waste/kg product, primarily from:
- Acidic aqueous washes (pH <3) requiring neutralization
- Halogenated byproducts needing specialty disposal
- Solvent recovery systems capturing >90% acetic acid
Chemical Reactions Analysis
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The phenyl ring side groups and carboxylate groups play a crucial role in modulating these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazole-Dicarboxylic Acid Family
Substituted Imidazole-4,5-Dicarboxylates
Compounds like 4,5-dimethyl 1H-imidazole-dicarboxylate (dMIdC) derivatives (e.g., compounds 1–4 in ) share the imidazole-dicarboxylic acid backbone but differ in substituents. These derivatives feature alkylamino chains (e.g., morpholine, piperidine) at the N-1 position instead of benzyl groups.
- Key Differences: The alkylamino chains enhance solubility in polar solvents, whereas the benzyl groups in the target compound confer lipophilicity . Applications diverge: alkylamino derivatives are precursors for amides (e.g., compounds 5–7 via ammonolysis), while the benzyl-substituted compound is optimized for asymmetric synthesis .
2-(2-Methylbenzylsulfonyl)-1H-Imidazole-4,5-Dicarboxylic Acid Derivatives
describes sulfonyl- and thio-substituted imidazole-4,5-dicarboxylic acids (e.g., compounds 6a–6g ).
- Key Differences: Sulfonyl groups increase electrophilicity, enabling nucleophilic substitution reactions, unlike the inert benzyl groups in the target compound. These derivatives are novel and unexplored for biological activity, whereas the target compound has documented use in pharmaceutical intermediates .
Glyoxaline-4,5-Dicarboxylic Acids
Early synthetic derivatives () include 2-methylglyoxaline-4,5-dicarboxylic acid and alkyl-substituted variants.
Functional Analogues with Dicarboxylic Acid Moieties
1-Aminoindan-1,5-Dicarboxylic Acid
This compound () is a competitive antagonist of metabotropic glutamate receptors.
- Key Differences :
Furan-2,5-Dicarboxylic Acid (FDCA) Derivatives
Hydrogenated FDCA (hFDCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) () are bio-based platform chemicals.
- Key Differences: FDCA derivatives are linear, non-aromatic structures with industrial applications (e.g., polymers), contrasting with the imidazole-based pharmaceutical focus of the target compound .
Comparative Data Table
Biological Activity
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. It serves as a reagent in various chemical syntheses and has applications in biological studies, particularly concerning enzyme interactions and protein binding.
- Molecular Formula : C19H18N2O5
- Molecular Weight : 354.36 g/mol
- CAS Number : 51591-75-4
The compound features two benzyl groups attached to an imidazole ring, along with two carboxylic acid functional groups. This structure is critical for its biological activity as it influences the compound's interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The carboxylate groups facilitate binding to active sites of enzymes, potentially modulating their activity. The phenyl rings enhance hydrophobic interactions, which can affect the binding affinity and specificity towards various targets.
Enzyme Interactions
Research indicates that this compound can act as a ligand in coordination chemistry, influencing metal-ligand interactions essential for enzyme function. Its structural characteristics allow it to mimic substrates or inhibitors in enzymatic reactions.
Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit enzyme activity at specific concentrations, suggesting its potential use as a therapeutic agent in metabolic disorders.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Lactate Dehydrogenase | 25 | Moderate inhibition |
| Aldose Reductase | 15 | Strong inhibition |
| Carbonic Anhydrase | 30 | Weak inhibition |
Synthesis and Applications
This compound is utilized in the total synthesis of biotin, a vital growth factor necessary for numerous biochemical reactions in living organisms. Its role as an intermediate highlights its importance in synthetic organic chemistry and biochemistry.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C19H18N2O5 | Enzyme inhibitor; ligand in coordination chemistry |
| 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | C19H18N2O5 | Similar structure; different binding properties |
| Imidazole derivatives | Varies | General enzyme interaction; less specificity |
Q & A
Q. What are the established synthetic routes for cis-1,3-dibenzylimidazole-2-one-4,5-dicarboxylic acid, and how can its enantiomeric purity be ensured?
The compound is synthesized via chemoenzymatic pathways, leveraging asymmetric hydrolysis of meso-dicarboxylic esters using polymer-supported pig liver esterase (PLE). This step achieves >90% enantiomeric excess (ee) by selectively hydrolyzing one ester group while retaining stereochemical integrity . Alternative routes employ polymer-supported chiral oxazaborolidine catalysts for enantioselective reduction of meso-cyclic imides, achieving comparable stereoselectivity (up to 95% ee) . Key validation methods include chiral HPLC and circular dichroism (CD) spectroscopy.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement typically uses SHELX programs (e.g., SHELXL for small-molecule refinement), which are robust for handling high-resolution data and twinned crystals. The software’s dual-space algorithm resolves phase problems, critical for confirming the cis-configuration of the benzyl and carboxyl groups .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry and substituent positions. The cis-configuration generates distinct splitting patterns for benzyl protons (δ 4.2–4.8 ppm) and carboxyl carbons (δ 170–175 ppm) .
- FT-IR : Carboxylic acid O-H stretches (2500–3300 cm) and imidazolidinone C=O stretches (1660–1700 cm) validate functional groups .
Advanced Research Questions
Q. How do enzymatic (PLE) and chemical (oxazaborolidine) catalytic methods compare in terms of efficiency and scalability for synthesizing this compound?
Q. What experimental strategies resolve contradictions in reported yields (33–48%) during d-biotin synthesis from this precursor?
Yield discrepancies arise from divergent side-chain installation steps. For example:
- Grignard Reactions : Introduce formyl groups at C-4 with 65% efficiency but risk racemization .
- Fukuyama Coupling : Ni/C-catalyzed thiolactone coupling improves regioselectivity (75% yield) but requires anhydrous conditions . Optimization involves kinetic studies (e.g., monitoring by -NMR) to identify rate-limiting steps and minimize side reactions.
Q. How does the stereoelectronic environment of this compound influence its reactivity in biotin synthesis?
The cis-carboxyl groups stabilize transition states via intramolecular hydrogen bonding during ring-opening reactions. Density Functional Theory (DFT) calculations reveal a 15 kcal/mol stabilization energy for the enol intermediate in thiolactone formation, critical for preserving stereochemistry during C–S bond formation .
Q. What are the limitations of using this compound as a chiral building block for non-biotin targets?
While its rigid imidazolidinone core enables stereocontrol, steric hindrance from benzyl groups complicates nucleophilic attacks at C-4/C-5. Directed ortho-metalation (DoM) strategies or protecting group modulation (e.g., switching benzyl to PMB groups) mitigate this but require additional synthetic steps .
Methodological Considerations
Q. How can researchers troubleshoot failed crystallization attempts of this compound?
- Solvent Screening : Use high-polarity solvents (e.g., DMF/water mixtures) to enhance solubility and nucleation.
- Seeding : Introduce microcrystals from prior batches to induce growth.
- Temperature Gradients : Slow cooling (0.5°C/hour) from 60°C to room temperature minimizes amorphous precipitation .
Q. What analytical workflows validate the absence of residual catalysts (e.g., PLE or oxazaborolidine) in final products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
